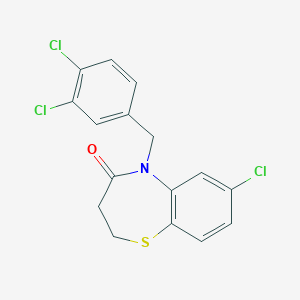

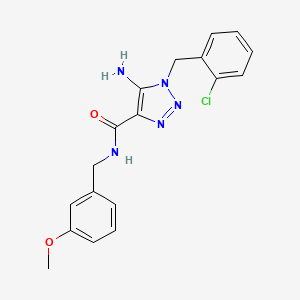

7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

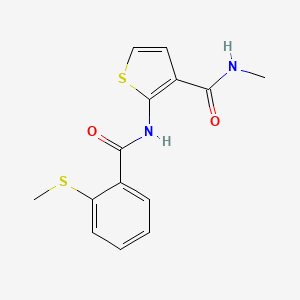

7-Chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as this compound, is a heterocyclic compound belonging to the benzothiazepine family of compounds. It is a cyclic amine with a five-membered ring structure composed of a nitrogen atom and four carbon atoms. The compound is of interest due to its potential applications in a variety of scientific research fields.

Applications De Recherche Scientifique

Pharmacological Profile and Synthesis

1,5-Benzothiazepines, including derivatives like 7-chloro-5-(3,4-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, have garnered interest in drug research due to their wide range of bioactivities. These compounds exhibit diverse biological activities such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. Their pharmacological diversity makes them valuable for lead discovery in drug development, prompting the invention of various synthetic methods for their preparation and chemical transformations. The structure-activity relationship of potent 1,5-benzothiazepine derivatives is a key focus for medicinal chemists aiming to develop new compounds with enhanced efficacy and safety profiles (Dighe et al., 2015).

Therapeutic Efficacy in Epilepsy

Clonazepam, a close structural and pharmacological relative of this compound, demonstrates broad-spectrum activity against various types of epilepsy. It has proven effective in many patients resistant to other antiepileptic drugs, particularly in conditions such as status epilepticus, minor motor seizures of childhood, petit mal absences, Lennox-Gastaut syndrome, and infantile spasms. The drug's chief uses, pharmacodynamic studies, therapeutic trials, and potential side effects contribute to its recognized role in epilepsy management (Finder et al., 1976).

Synthetic Approaches

Recent research has explored systematic synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor, reflecting the significance of 1,5-benzothiazepine derivatives in biological activities like anticonvulsion, anti-anxiety, sedation, and hypnotics. These reviews are instrumental for scientists and researchers in developing novel and efficient synthesis methods for these biologically active moieties, underlining the ongoing interest in benzothiazepine derivatives for their therapeutic potentials (Teli et al., 2023).

Propriétés

IUPAC Name |

7-chloro-5-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NOS/c17-11-2-4-15-14(8-11)20(16(21)5-6-22-15)9-10-1-3-12(18)13(19)7-10/h1-4,7-8H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSVTUVKFDFHFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2869091.png)

![2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2869094.png)

![Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate](/img/structure/B2869096.png)

![3-Methyl-6-[4-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2869105.png)

![3-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2869108.png)